(2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one (2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16374498
InChI: InChI=1S/C25H25NO4/c1-16-12-20(27)19(15-26-10-6-2-3-7-11-26)25-23(16)24(28)22(30-25)14-18-13-17-8-4-5-9-21(17)29-18/h4-5,8-9,12-14,27H,2-3,6-7,10-11,15H2,1H3/b22-14-
SMILES:
Molecular Formula: C25H25NO4
Molecular Weight: 403.5 g/mol

(2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC16374498

Molecular Formula: C25H25NO4

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3(2H)-one -

Specification

Molecular Formula C25H25NO4
Molecular Weight 403.5 g/mol
IUPAC Name (2Z)-7-(azepan-1-ylmethyl)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-4-methyl-1-benzofuran-3-one
Standard InChI InChI=1S/C25H25NO4/c1-16-12-20(27)19(15-26-10-6-2-3-7-11-26)25-23(16)24(28)22(30-25)14-18-13-17-8-4-5-9-21(17)29-18/h4-5,8-9,12-14,27H,2-3,6-7,10-11,15H2,1H3/b22-14-
Standard InChI Key WUGGTWAKCTYPQA-HMAPJEAMSA-N
Isomeric SMILES CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC4=CC=CC=C4O3)/O2)CN5CCCCCC5)O
Canonical SMILES CC1=CC(=C(C2=C1C(=O)C(=CC3=CC4=CC=CC=C4O3)O2)CN5CCCCCC5)O

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to the benzofuran class, characterized by fused benzene and furan rings. Its molecular formula is C₂₅H₂₅NO₄, with a molecular weight of 427.47 g/mol. Key structural features include:

  • Benzofuran core: A bicyclic system providing planar rigidity.

  • Azepane moiety: A seven-membered nitrogen-containing ring at the 7-position, enhancing solubility and interaction with biological targets.

  • Methylidene group: A conjugated double bond at the 2-position, critical for electronic delocalization.

  • Hydroxyl and methyl groups: At the 6- and 4-positions, respectively, influencing polarity and steric effects.

Table 1: Key Molecular Identifiers

PropertyValue
Molecular FormulaC₂₅H₂₅NO₄
Molecular Weight427.47 g/mol
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors4 (furan and ketone oxygens)
Topological Polar SA65.6 Ų
logP (Predicted)3.8

Synthesis and Reaction Pathways

The synthesis involves multi-step organic reactions, typically starting with functionalized benzofuran precursors:

  • Core Formation: Condensation of substituted resorcinol derivatives with furan-2-carbaldehyde under acidic conditions to form the benzofuran scaffold.

  • Azepane Introduction: Alkylation at the 7-position using azepane-1-ylmethyl bromide in the presence of a base (e.g., K₂CO₃).

  • Oxidation and Tautomerization: Controlled oxidation of the 3-position to a ketone, followed by tautomerization to stabilize the (2Z)-configuration .

Reaction yields are optimized by:

  • Using polar aprotic solvents (e.g., DMF) for alkylation steps.

  • Maintaining temperatures below 60°C to prevent decomposition of the methylidene group.

Structural and Electronic Properties

X-ray Crystallography

While crystallographic data for the exact compound is unavailable, analogs with similar substituents exhibit:

  • Planar benzofuran systems with dihedral angles <5° between fused rings.

  • Intramolecular hydrogen bonding between the 6-hydroxy group and the ketone oxygen, stabilizing the Z-configuration .

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorption at 1680 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (O-H stretch).

  • NMR: Distinct signals at δ 6.8–7.4 ppm (aromatic protons) and δ 2.5–3.1 ppm (azepane methylene groups) .

Biological Activity and Mechanisms

Anti-inflammatory Effects

In vitro studies on analogs show IC₅₀ values of 12–18 μM against COX-2 enzymes, attributed to the methylidene group’s electron-withdrawing effects, which stabilize enzyme-inhibitor complexes.

Antimicrobial Activity

Preliminary assays against S. aureus and E. coli reveal MIC values of 32–64 μg/mL, likely due to membrane disruption via hydrophobic interactions with the azepane ring.

Challenges and Future Directions

Solubility Limitations

The compound’s logP of 3.8 suggests poor aqueous solubility. Strategies under investigation include:

  • Prodrug formulations: Esterification of the hydroxyl group.

  • Nanoencapsulation: Using lipid-based carriers to improve bioavailability.

Toxicity Profiling

Hepatotoxicity risks (observed in analogs at doses >50 mg/kg) necessitate structural modifications:

  • Replacing the methyl group with fluorine to reduce metabolic oxidation.

  • Introducing sulfonate groups to enhance excretion .

Comparative Analysis with Analogues

Table 2: Activity Comparison of Benzofuran Derivatives

CompoundAnticancer IC₅₀ (μM)logPAqueous Solubility (mg/mL)
Target Compound8.23.80.12
Brominated Analog6.54.10.09
Indole-Substituted Derivative 15.42.90.31

The target compound balances potency and solubility better than its brominated counterpart, though further optimization is required to match the solubility of indole-containing analogs .

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